molecular formula C19H22O4 B1234473 2,3-Didehydro-gibberellin A9

2,3-Didehydro-gibberellin A9

Cat. No. B1234473
M. Wt: 314.4 g/mol
InChI Key: NJHXRWOUQCGQAV-YGNOGLJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-didehydro-gibberellin A9 is a C19-gibberellin obtained by formal dehydrogenation across the 2,3-position of gibberellin A9. It has a role as a mouse metabolite. It is a C19-gibberellin and a gibberellin monocarboxylic acid. It derives from a gibberellin A9.

Scientific Research Applications

Metabolic Pathways and Transformations

  • Fungal Metabolism : 2,3-Didehydro-gibberellin A9 is metabolized by Gibberella fujikuroi, producing various gibberellins like GA20 and GA40. Other metabolites include gibberellin A10, A11, and derivatives of didehydrogibberellin A9 (Bearder et al., 1976).
  • Synthesis with High Specific Activity : Synthesis of 2,3-(3H)-gibberellin A9 (GA9) with high specific activity was achieved, providing insights into its biological applications (Yokota, Reeve, & Crozier, 1976).
  • Biosynthesis in Marah macrocarpus : Enzyme preparations from Marah macrocarpus metabolize 2,3-didehydroGA9 to GA7, highlighting its role in gibberellin biosynthesis (Macmillan et al., 1997).

Functional Aspects and Biologically Active Derivatives

  • Gibberellin-like Antheridiogen : 2,3-Didehydro-gibberellin A9 derivatives were identified as potent antheridiogens in ferns, inducing antheridial formation at very low concentrations (Wynne et al., 1998).
  • Endogenous Role in Prunus persica : In Prunus persica, 1,2-didehydro gibberellins including 2,3-didehydro-gibberellin A9 variants were identified, suggesting a role in the plant's gibberellin biosynthesis pathway (Nakayama et al., 2001).
  • Metabolism in Pea Plants : Studies on pea plants revealed the metabolism of gibberellin A9 into several other gibberellins, providing insights into its role in plant growth and development (Zhu & Davies, 1991).

Role in Gibberellin Deactivation

  • Gibberellin 2-Oxidases Function : 2,3-Didehydro-gibberellin A9 plays a role in gibberellin deactivation via 2-oxidases, as demonstrated in studies involving the catabolic pathway for gibberellins (Thomas, Phillips, & Hedden, 1999).

Novel Analogues and Synthetic Applications

  • Pentacyclic Analogues Creation : 2,3-Didehydro-gibberellin A9 has been used to create novel pentacyclic analogues, expanding the understanding of gibberellin biosynthesis and activity (Bearder et al., 1979).
  • Preparation for Bioassay : The preparation of 2,3-substituted gibberellins A9 and A4 for bioassay was described, aiding in assessing the effects on biological activity (Beale & Macmillan, 1981).

Inhibition Studies

  • Inhibition by Dihydro Derivatives : 16,17-dihydro gibberellin A5, a derivative of 2,3-didehydro-gibberellin A9, was found to inhibit a recombinant Arabidopsis GA 3β-hydroxylase, offering insights into the regulatory mechanisms of gibberellin activity in plants (Zhou, Yu, & Pharis, 2004).

properties

Product Name

2,3-Didehydro-gibberellin A9

Molecular Formula

C19H22O4

Molecular Weight

314.4 g/mol

IUPAC Name

(1R,2R,5R,8R,9S,10R,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid

InChI

InChI=1S/C19H22O4/c1-10-8-18-9-11(10)4-5-12(18)19-7-3-6-17(2,16(22)23-19)14(19)13(18)15(20)21/h3,6,11-14H,1,4-5,7-9H2,2H3,(H,20,21)/t11-,12-,13-,14-,17-,18+,19-/m1/s1

InChI Key

NJHXRWOUQCGQAV-YGNOGLJPSA-N

Isomeric SMILES

C[C@@]12C=CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)OC2=O

SMILES

CC12C=CCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O

Canonical SMILES

CC12C=CCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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